4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide
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Description
4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
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Scientific Research Applications
Molecular Dynamics and Quantum Chemical Studies
Sulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on metal surfaces, utilizing quantum chemical calculations and molecular dynamics simulations. Such studies offer insights into the reactivity parameters and adsorption behaviors of these compounds, which could be relevant for the development of corrosion inhibitors (Kaya et al., 2016).
Enzymatic Inhibition for Therapeutic Applications
Sulfonamide derivatives have also been identified as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), showing potential for therapeutic applications in conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of fluorine atoms in these compounds has been observed to enhance selectivity and potency, indicating the critical role of structural modifications in determining their biological activities (Hashimoto et al., 2002).
Crystal Structure Analysis
The crystal structures of sulfonamide derivatives have been explored to understand their supramolecular architectures. This type of research provides valuable information on the intermolecular interactions that govern the structural formation of these compounds, which could be useful in the design of materials with specific properties (Rodrigues et al., 2015).
Fluorination and Electrophilic Reactions
Studies on fluorination reactions using sulfonamide derivatives highlight the development of novel electrophilic fluorinating reagents. These reagents can improve the selectivity and efficiency of fluorination reactions, which is essential for synthesizing compounds with specific functionalities and potential pharmaceutical applications (Yasui et al., 2011).
Properties
IUPAC Name |
4-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-12-10-14(6-7-15(12)19)26(23,24)20-13-5-8-17(25-2)16(11-13)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHSKUGKKFTFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.